5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine CAS 1190311-26-2 properties
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine CAS 1190311-26-2 properties
An In-Depth Technical Guide to 5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS 1190311-26-2)
Introduction: The Strategic Value of the 6-Azaindole Scaffold
The pyrrolo[3,2-b]pyridine, commonly known as the 6-azaindole scaffold, represents a privileged heterocyclic motif in modern medicinal chemistry. Its structure, a bioisostere of indole, features a pyridine ring fused to a pyrrole ring, creating a unique electronic and steric environment. This scaffold is a cornerstone in the design of inhibitors for a wide range of biological targets, particularly protein kinases, due to its ability to form critical hydrogen bonding interactions within ATP-binding sites.
This guide focuses on a specific, functionally rich derivative: 5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS 1190311-26-2) . The strategic placement of substituents on the 6-azaindole core endows this molecule with significant potential as a versatile building block. The 5-methoxy group acts as a hydrogen bond acceptor and modulates the electronics of the aromatic system, while the 3-amino group provides a key nucleophilic handle for subsequent diversification, allowing for the construction of elaborate molecular architectures. This combination makes it a highly sought-after intermediate in the synthesis of targeted therapeutics.
Physicochemical and Structural Properties
The fundamental properties of a chemical intermediate are critical for its handling, reaction planning, and purification. While extensive experimental data for this specific compound is not widely published, its core characteristics can be defined through calculation and comparison with its immediate precursor.
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| Property | Value | Data Source |
| CAS Number | 1190311-26-2 | Public Record[1] |
| Molecular Formula | C₈H₉N₃O | Calculated |
| Molecular Weight | 163.18 g/mol | Calculated |
| Appearance | Solid (Predicted) | Inferred |
| Melting Point | Not available. For reference, the precursor 5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 17288-40-3) has a melting point of 108-112 °C.[2] | Inferred |
| Boiling Point | Not available | --- |
| Solubility | Not available. Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred |
Synthesis and Purification Protocol
The preparation of 5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine is logically achieved via a two-step sequence starting from the corresponding 6-azaindole core. This pathway leverages the inherent reactivity of the pyrrole ring, which is activated towards electrophilic substitution at the C3 position.
Step 1: Electrophilic Nitration
Principle: The pyrrole ring of the 6-azaindole system is electron-rich, making the C3 position susceptible to electrophilic attack. A mixture of nitric and sulfuric acid generates the nitronium ion (NO₂⁺) in situ, which acts as the electrophile. Careful temperature control is crucial to prevent side reactions and over-nitration.
Methodology:
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To a flask maintained in an ice bath (0-5 °C), add concentrated sulfuric acid.
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Slowly add 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in portions, ensuring the internal temperature does not exceed 10 °C. Stir until fully dissolved.
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Add a pre-chilled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise via an addition funnel, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, monitoring by TLC or LC-MS until the starting material is consumed.
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Carefully pour the reaction mixture onto crushed ice, which will cause the nitro-product to precipitate.
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Adjust the pH to ~7-8 with a saturated aqueous sodium bicarbonate or ammonium hydroxide solution.
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Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-nitro-5-methoxy-1H-pyrrolo[3,2-b]pyridine. This intermediate can often be used in the next step without further purification.
Step 2: Reduction of the Nitro Group
Principle: The nitro group is readily reduced to a primary amine using various established methods. A common and effective laboratory-scale method is the use of a metal catalyst in an acidic medium, such as iron in the presence of ammonium chloride, or catalytic hydrogenation.
Methodology (Using Iron/Ammonium Chloride):
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Create a suspension of the crude 3-nitro-5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a mixture of ethanol and water.
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Add ammonium chloride (4-5 eq) and iron powder (4-5 eq) to the suspension.
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Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
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Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with additional ethanol or methanol.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Partition the residue between ethyl acetate and water. Extract the aqueous layer multiple times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The resulting crude product can be purified by silica gel column chromatography to yield pure 5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine.
Spectroscopic Characterization Profile (Predicted)
Structural confirmation of the final compound relies on standard spectroscopic techniques. While a public, verified spectrum for this specific CAS number is not available, the expected NMR signals can be predicted based on its structure.
dot graph "Structure_for_NMR" { layout = neato; node [shape=none, margin=0]; bg_color="#F1F3F4"; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=149887719&t=l", label=""]; caption [label="Figure 3: Key structural features for NMR.", fontcolor="#202124", fontsize=10]; } /dot
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¹H NMR: The spectrum should display distinct signals corresponding to each unique proton environment.
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Aromatic Protons: Three signals are expected in the aromatic region (typically 6.5-8.5 ppm). One proton on the pyrrole ring (C2-H) and two protons on the pyridine ring (C4-H and C7-H).
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Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically found around 3.8-4.0 ppm.
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Amine Protons (-NH₂): A broad singlet integrating to 2 protons. Its chemical shift can vary depending on solvent and concentration.
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Pyrrole N-H: A broad singlet, typically at a higher chemical shift (>10 ppm), corresponding to the proton on the pyrrole nitrogen.
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¹³C NMR: The spectrum should show 8 distinct carbon signals, including the methoxy carbon (around 55-60 ppm) and the aromatic carbons.
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Mass Spectrometry (MS): The ESI-MS in positive mode should show a prominent [M+H]⁺ peak at m/z 164.18.
Applications in Drug Discovery and Development
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine is not an end-product but a strategic intermediate. Its value lies in the reactive 3-amino group, which serves as a versatile point of attachment for building complexity and targeting specific biological interactions.
Key Application Areas:
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Kinase Inhibitors: The pyrrolopyridine core is a well-established hinge-binding motif. The 3-amino group can be acylated or coupled with various fragments to extend into the solvent-exposed regions of kinase active sites, enabling the development of potent and selective inhibitors for targets like Fibroblast Growth Factor Receptors (FGFR) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[3][4]
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Protease Inhibitors: This scaffold has been incorporated into inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in inflammatory diseases.[5] The amino group can be functionalized to interact with the catalytic triad or other key residues in the enzyme's active site.
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Novel Heterocyclic Systems: The amine serves as a nucleophile for constructing more complex fused-ring systems, further expanding the chemical space available for drug discovery programs.
A concrete example of its utility is seen in the construction of more complex molecules like CHEMBL4226338, where the 3-amino group of a related azaindole is functionalized to create a potent ligand.[6]
Safety and Handling
While toxicological properties for this specific compound have not been fully investigated, data from related pyrrolopyridine derivatives suggest that standard laboratory precautions should be observed.
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Exposure Controls: Use only in a well-ventilated area or under a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Handle with chemically resistant gloves (e.g., nitrile).
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Skin and Body Protection: Wear a standard laboratory coat.
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Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation. Avoid breathing dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place.
References
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PrepChem. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Available from: [Link]
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The Royal Society of Chemistry. Supplementary information. Available from: [Link]
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Acros Organics. Certificate of Analysis. Available from: [Link]
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PubChem. 5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine. Available from: [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]
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Chemsrc. 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy. Available from: [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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Taylor & Francis Online. Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]
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MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]
- Google Patents. US3426020A - Synthesis of 2-substituted phenothiazines.
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PubChem. Terephthalic Acid. Available from: [Link]
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NIH National Center for Biotechnology Information. Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. Available from: [Link]
Sources
- 1. 1190311-26-2|5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine | C22H19F3N4O | CID 59593266 - PubChem [pubchem.ncbi.nlm.nih.gov]
